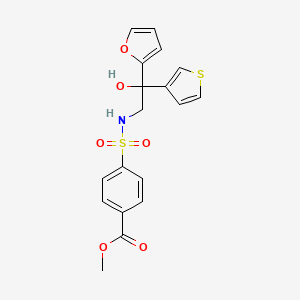

methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, also known as FST, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FST belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Metal-Free Synthesis Techniques

An efficient metal-free synthesis method has been developed for the creation of polysubstituted pyrrole derivatives, which could be relevant to synthesizing similar complex molecules like the one . This method employs surfactants in aqueous medium, showcasing an environmentally friendly approach to synthesizing potentially pharmacologically active compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthetic Pathways to Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, specifically indeno[1,2-b]thiophenes and indeno[2,1-b]furans, which bear structural resemblance to the compound of interest, reveals methodologies that could be applicable for synthesizing and manipulating similar compounds. These pathways may offer insights into creating derivatives of the target molecule for various scientific applications (Jeon & Lee, 2008).

Photochemical Synthesis Approaches

A novel photoinduced direct oxidative annulation process provides a pathway to synthesize highly functionalized polyheterocyclic compounds. This method, which does not require transition metals or oxidants, could be valuable for synthesizing complex molecules like the one discussed, potentially opening new avenues in photopharmacology or materials science (Zhang et al., 2017).

Advanced Materials Applications

The electrochromic properties of conducting polymers synthesized from thiophene-based monomers could provide insights into the development of novel materials with potential electronic, photovoltaic, or sensor applications. This research underscores the importance of thiophene derivatives in creating advanced functional materials, hinting at possible uses for similarly structured compounds (Sotzing, Reynolds, & Steel, 1996).

Wirkmechanismus

Furan and Thiophene Rings

The compound contains furan and thiophene rings. These heterocyclic compounds are often found in various pharmaceuticals and exhibit diverse biological activities .

Sulfamoyl Group

The sulfamoyl group is a common feature in many drugs, including diuretics and antibiotics. It can contribute to the pharmacological activity of the compound by interacting with biological targets .

Boron Compounds

If this compound is a boronic ester or boronic acid, it could potentially be used in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds in organic synthesis . Boronic acids and their esters are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Hydrolysis

Boronic acids and their esters are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-26-11-14)16-3-2-9-25-16/h2-11,19,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRZQXQUCBNZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)